molecular formula C12H13BrO2 B8302546 5-bromo-2,2,4,6-tetramethyl-1-benzofuran-3(2H)-one

5-bromo-2,2,4,6-tetramethyl-1-benzofuran-3(2H)-one

Cat. No.: B8302546
M. Wt: 269.13 g/mol
InChI Key: XNKNZOALZUHUNW-UHFFFAOYSA-N
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Description

5-bromo-2,2,4,6-tetramethyl-1-benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C12H13BrO2 and its molecular weight is 269.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13BrO2

Molecular Weight

269.13 g/mol

IUPAC Name

5-bromo-2,2,4,6-tetramethyl-1-benzofuran-3-one

InChI

InChI=1S/C12H13BrO2/c1-6-5-8-9(7(2)10(6)13)11(14)12(3,4)15-8/h5H,1-4H3

InChI Key

XNKNZOALZUHUNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1Br)C)C(=O)C(O2)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Bromine (8.7 mL, 169 mmol) was added to a mixture of acetonitrile (200 mL) containing 2,2,4,6-tetramethyl-1-benzofuran-3(2H)-one (30.7 g, 161 mmol) synthesized in Reference Example 118 and sodium acetate (14.5 g, 177 mmol), and the mixture was stirred at room temperature for 2 hours. After that, the reaction solution was poured into 5% sodium sulfite aqueous solution, and extraction was performed using ethyl acetate. The extract was washed with water and saturated saline, and dried using anhydrous magnesium sulfate. After that, the solvent was removed under reduced pressure. The residue was purified by silica gel chromatography (hexane-ethyl acetate 50:1-9/1), and crystallization was performed using methanol to give 26.2 g of the title compound (yield: 61%).
Quantity
8.7 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
30.7 g
Type
reactant
Reaction Step Two
Quantity
14.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
61%

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